Technical Monograph: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid
Technical Monograph: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid
This technical monograph details the physicochemical properties, synthetic architecture, and reactivity profile of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1). It is designed for medicinal chemists and process engineers utilizing this scaffold for structure-activity relationship (SAR) exploration in kinase inhibition and agrochemical discovery.
[1]
Executive Summary
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a densely functionalized heteroaromatic scaffold. It is distinguished by its orthogonal reactivity: the C5-bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-carboxylic acid provides a vector for fragment growth via amidation or esterification. The N1-methyl and C3-methyl groups impose specific steric constraints that influence binding affinity in active sites, particularly in ATP-competitive kinase inhibitors where the pyrazole core often mimics the adenine base.
Physicochemical Profile
The compound is an amphoteric solid, stable under standard laboratory conditions but susceptible to decarboxylation at elevated temperatures (>200°C).
| Property | Value / Description |
| CAS Number | 1369357-72-1 |
| IUPAC Name | 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| SMILES | O=C(C1=C(Br)N(C)N=C1C)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in non-polar alkanes.[1][2] |
| pKa (Calc.) | ~3.5 (Carboxylic acid) |
| Lipophilicity (cLogP) | ~1.2 (Low lipophilicity due to ionization at physiological pH) |
Synthetic Architecture
Direct bromination of 1,3-dimethylpyrazole-4-carboxylic acid typically fails to yield the 5-bromo isomer regioselectively due to the electronic deactivation of the ring by the carboxylic acid and the steric blocking of the preferred C4 position.
The most robust synthetic route utilizes a Sandmeyer-type transformation starting from the 5-amino precursor. This pathway ensures complete regiocontrol.
Protocol: Sandmeyer-Mediated Synthesis[4]
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Cyclocondensation: Reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with methylhydrazine yields Ethyl 5-amino-1,3-dimethylpyrazole-4-carboxylate .
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Diazotization & Halogenation: The amine is converted to the diazonium salt using tert-butyl nitrite (tBuONO) and copper(II) bromide (CuBr₂) in acetonitrile. This installs the bromine at C5 via a radical mechanism.
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Hydrolysis: Saponification of the ethyl ester using LiOH or NaOH yields the free acid.
Figure 1: Regioselective synthesis via the Sandmeyer route, avoiding C4-bromination issues.
Reactivity & Functionalization
The scaffold presents two primary vectors for diversification. The order of operations is critical: Amide coupling is generally recommended before Suzuki coupling if the boronic acid partner is sensitive, although the C5-Br bond is robust enough to survive standard amide coupling conditions (HATU/DIEA).
C5-Bromine: Cross-Coupling
The C5 position is sterically crowded by the N1-methyl group. High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) are required for efficient Suzuki-Miyaura coupling.
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Challenge: Protodebromination can occur if the catalyst loading is too low or water content is uncontrolled.
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Optimization: Use anhydrous 1,4-dioxane or DMF at 80-100°C with Cs₂CO₃ as the base.
C4-Carboxylic Acid: Amidation
The carboxylic acid is electronically deactivated by the adjacent electron-withdrawing bromine.
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Activation: Thionyl chloride (SOCl₂) conversion to the acid chloride is highly effective but requires care to avoid side reactions at the bromine.
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Coupling Agents: HATU or T3P are preferred over EDC/HOBt for sterically hindered amines.
Figure 2: Divergent functionalization pathways for library generation.
Experimental Protocol: Amide Coupling
Standard Operating Procedure for generating a 4-carboxamide derivative.
Reagents:
-
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1][3][4][5][6]
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Amine partner (1.1 equiv)[7]
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HATU (1.2 equiv)
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DIPEA (3.0 equiv)
-
DMF (anhydrous, 0.1 M concentration)
Procedure:
-
Dissolution: Charge a round-bottom flask with the carboxylic acid and DMF. Stir until fully dissolved.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes. The solution typically turns yellow.
-
Addition: Add the amine partner. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
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Reaction: Stir at ambient temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (MW 219) and formation of the product.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (bromine bond lability over long periods).
References
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Sandmeyer Reaction Mechanism & Applications
- Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
- Source: PMC / NIH.
-
URL:[Link]
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Suzuki Coupling of Pyrazoles
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Title: Suzuki-Miyaura Cross Coupling Reaction.[9]
- Source: TCI Chemicals.
-
-
Compound Data (CAS 1369357-72-1)
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Synthesis of 5-Bromopyrazoles via 5-Amino Precursors
Sources
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